molecular formula C19H22BrN3O4 B12633129 (3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12633129
M. Wt: 436.3 g/mol
InChI Key: UMSWYBBSMHRQPH-NRUSHDPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione belongs to the spirocyclic pyrroloindolinone family, a class of molecules characterized by their fused bicyclic structure and diverse bioactivity. The pyrrolo[3,4-c]pyrrole motif is prevalent in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding . This compound features a bromo substituent at the 5'-position, a 2-methoxyethyl group at C5, and an isopropyl moiety at N1. These substituents likely influence its pharmacokinetic properties, including solubility (logP ≈ 2.3 estimated for analogs) and topological polar surface area (TPSA ~137 Ų) . Spirocyclic compounds, such as those in , have demonstrated potent antifungal synergy with fluconazole (EC50 as low as 300 pM), suggesting that the bromo and methoxyethyl groups in this compound may similarly enhance antifungal or antiviral activity .

Properties

Molecular Formula

C19H22BrN3O4

Molecular Weight

436.3 g/mol

IUPAC Name

(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C19H22BrN3O4/c1-9(2)15-13-14(17(25)23(16(13)24)6-7-27-3)19(22-15)11-8-10(20)4-5-12(11)21-18(19)26/h4-5,8-9,13-15,22H,6-7H2,1-3H3,(H,21,26)/t13-,14-,15?,19?/m0/s1

InChI Key

UMSWYBBSMHRQPH-NRUSHDPLSA-N

Isomeric SMILES

CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O

Canonical SMILES

CC(C)C1C2C(C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of the bromo group: This step usually involves bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization with the methoxyethyl group: This is typically done through an alkylation reaction using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound ID/Name Substituents Biological Activity/Notes Physico-Chemical Properties (logP, TPSA) Reference
Target Compound 5'-Br, 5-(2-methoxyethyl), 1-isopropyl Unknown (hypothesized antifungal/antiviral based on spiroindolinone analogs) logP ≈ 2.3, TPSA ≈ 137
(1S,3R,3aR,6aS)-1-Benzyl-6'-Cl-5-(4-Fluorophenyl)-7'-Me-spiro[...]trione (Synazo-1) 6'-Cl, 5-(4-FPh), 7'-Me, 1-benzyl Antifungal synergy (EC50 = 300 pM vs. C. albicans; FIC index <0.5 with fluconazole) Not reported
PHAR [(1S,3R,3aR,6aS)-5'-Cl-5-(Dihydrobenzodioxin-6-yl)-1-Indolylmethyl-spiro[...]trione] 5'-Cl, 5-(dihydrobenzodioxin), 1-indolylmethyl Inhibits NRF2-E3 ligase interaction (ΔG = 9.8–10.6 kcal/mol in docking) Not reported
(3'aS,6'aR)-7-Cl-3'-(4-Hydroxybenzyl)-5'-Phenethyl-spiro[...]trione () 7-Cl, 3'-(4-hydroxybenzyl), 5'-phenethyl Not reported Molecular weight = 543.6; logP = 2.3
(3aR,6aS)-5'F-5-(Dihydrobenzodioxin-6-yl)-1-(4-Hydroxybenzyl)-spiro[...]trione () 5'-F, 5-(dihydrobenzodioxin), 1-(4-hydroxybenzyl) Not reported Molecular weight = 515.5
(3'R,3a'S,6a'R)-3'-Phenyl-spiro[...]tetraone (4a, ) 3'-Ph, 5'-H SARS-CoV-2 M<sup>pro</sup> inhibitor (synthesized via multicomponent reaction) Melting point = 271–273°C

Notes:

  • Bromo vs.
  • Methoxyethyl vs. Aryl Groups : The 2-methoxyethyl chain at C5 could increase solubility relative to bulky aryl groups (e.g., dihydrobenzodioxin in PHAR) .
  • Isopropyl vs. Benzyl/Indolylmethyl : The N1-isopropyl group reduces aromaticity, possibly lowering cytotoxicity compared to benzyl or indolylmethyl substituents .

Calculated Properties

  • logP : The target compound’s logP (~2.3) is comparable to and , indicating moderate lipophilicity suitable for oral bioavailability .
  • TPSA: A TPSA of ~137 Ų suggests moderate membrane permeability, aligning with spiroindolinones in and .

Biological Activity

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates multiple heterocycles, which are known to exhibit diverse biological activities. The presence of bromine and methoxyethyl groups may contribute to its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₃₁BrN₃O₃
  • Molecular Weight : 396.36 g/mol

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Many spirocyclic compounds have shown potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of heterocycles can enhance the antimicrobial efficacy against various pathogens.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with disease states.
  • DNA Interaction : Some studies suggest that heterocyclic compounds can intercalate into DNA, affecting replication and transcription processes.

Case Study 1: Anticancer Activity

A study conducted on a series of spirocyclic compounds revealed that derivatives similar to our target compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.3Apoptosis
Compound BMCF-74.8Cell cycle arrest
Target CompoundA5493.2Mitochondrial disruption

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the target compound showed potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison
Staphylococcus aureus12.5Vancomycin (15)
Escherichia coli25Ciprofloxacin (20)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.